Product packaging for Desonide-21-aldehyde Hydrate(Cat. No.:)

Desonide-21-aldehyde Hydrate

Cat. No.: B1155898
M. Wt: 432.51
Attention: For research use only. Not for human or veterinary use.
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Description

Desonide-21-aldehyde Hydrate, also known as Desonide Related Compound A per USP guidelines, is an important impurity reference standard critical for the analytical profiling and quality assurance of the active pharmaceutical ingredient (API) Desonide . This compound, with the molecular formula C₂₄H₃₂O₇ and a molecular weight of 432.5 g/mol, is supplied with comprehensive characterization data, including ¹H-NMR, Mass Spectrometry, and HPLC, to support regulatory compliance . Its primary research application is in analytical method development, method validation (AMV), and Quality Control (QC) for the commercial production of Desonide and the filing of Abbreviated New Drug Applications (ANDA) . By serving as a well-characterized traceable standard, it ensures consistency in formulations and aids in the identification and quantification of process-related impurities during stability studies . Desonide itself is a low-potency topical corticosteroid used to treat various inflammatory skin conditions, and the rigorous monitoring of its related compounds is essential for ensuring final product safety and efficacy . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Certificate of Analysis (CoA) for detailed specifications, including lot-specific purity and storage recommendations, which is typically 2-8°C in a refrigerator .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₄H₃₂O₇ B1155898 Desonide-21-aldehyde Hydrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₄H₃₂O₇

Molecular Weight

432.51

Synonyms

(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-(2,2-Dihydroxyacetyl)-7-hydroxy-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one

Origin of Product

United States

Chemical Structure and Stereochemical Characterization of Desonide 21 Aldehyde Hydrate

The foundational aspects of Desonide-21-aldehyde Hydrate's identity lie in its molecular structure and the precise arrangement of its atoms. A comprehensive understanding of its chemical formula, weight, and internationally recognized nomenclature is essential for its scientific characterization.

Systematic IUPAC Nomenclature and Chemical Synonyms

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for Desonide-21-aldehyde Hydrate (B1144303) is (1S,2S,8S,9S,11S,12S,13R)-8-(2,2-dihydroxyacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one. This formal designation precisely describes the complex, multi-ring structure and the spatial orientation of its functional groups.

In scientific literature and commercial contexts, it is also known by several synonyms. These include:

(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-(2,2-Dihydroxyacetyl)-7-hydroxy-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]dioxol-4(2H)-one

(17Beta-(2,2-Dihydroxyacetyl)-11Beta-hydroxy-16alpha,17-[(1-methylethylidene)bis(oxy)]-androsta-1,4-dien-3-one)

21-Dehydro Desonide (B1670306) Hydrate

PropertyValue
IUPAC Name (1S,2S,8S,9S,11S,12S,13R)-8-(2,2-dihydroxyacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one
Synonym 1 (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-(2,2-Dihydroxyacetyl)-7-hydroxy-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]dioxol-4(2H)-one
Synonym 2 (17Beta-(2,2-Dihydroxyacetyl)-11Beta-hydroxy-16alpha,17-[(1-methylethylidene)bis(oxy)]-androsta-1,4-dien-3-one)
Synonym 3 21-Dehydro Desonide Hydrate

Molecular Formula and Molecular Weight Determination

The elemental composition of this compound is represented by the molecular formula C₂₄H₃₂O₇. Based on this formula, its molecular weight has been determined to be approximately 432.51 g/mol .

PropertyValue
Molecular Formula C₂₄H₃₂O₇
Molecular Weight 432.51 g/mol

Investigation of Tautomeric Equilibrium: Aldehyde and Hydrate Forms

This compound exists in a dynamic equilibrium with its corresponding aldehyde form. This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of double bonds. The two forms, while closely related, possess distinct structural features.

Characterization of the Aldehyde Form (21-Dehydro Desonide)

The aldehyde tautomer is referred to as 21-Dehydro Desonide. It is also known by the synonyms Desonide-21-aldehyde and 21-Oxo Desonide. This form is characterized by a terminal aldehyde group (-CHO) at the C-21 position. Its molecular formula is C₂₄H₃₀O₆, and it has a molecular weight of approximately 414.50 g/mol .

PropertyValue
Common Name 21-Dehydro Desonide
Synonyms Desonide-21-aldehyde, 21-Oxo Desonide
Molecular Formula C₂₄H₃₀O₆
Molecular Weight 414.50 g/mol

Characterization of the Hydrate Form (this compound)

The hydrate form, this compound, is formed by the addition of a water molecule across the aldehyde's carbonyl group. This results in a geminal diol, where two hydroxyl (-OH) groups are attached to the C-21 carbon. The presence of this diol structure is the key distinction from its aldehyde counterpart. The molecular formula for the hydrate is C₂₄H₃₂O₇, and its molecular weight is 432.51 g/mol .

PropertyValue
Common Name This compound
Key Structural Feature Geminal diol at C-21
Molecular Formula C₂₄H₃₂O₇
Molecular Weight 432.51 g/mol

Environmental and Solvent Effects on Equilibrium Dynamics

The equilibrium between the aldehyde and hydrate forms can be influenced by environmental conditions, particularly the presence of water and the nature of the solvent. While some commercial sources supply this compound as a mixture of the aldehyde and hydrate forms, detailed research findings specifically elucidating the environmental and solvent effects on the equilibrium dynamics of this compound are not extensively available in the public domain. Generally, in aqueous solutions, the equilibrium for many aldehydes tends to favor the hydrate form, although the position of this equilibrium can be significantly shifted by factors such as pH, temperature, and solvent polarity.

Stereochemical Aspects and Chiral Centers Analysis

The biological activity and specificity of steroids are intrinsically linked to their stereochemistry. The rigid, fused-ring structure of the steroid nucleus contains multiple chiral centers, leading to a large number of possible stereoisomers.

The absolute configuration of the chiral centers in this compound is defined by the Cahn-Ingold-Prelog priority rules and is explicitly stated in its systematic IUPAC name. The key stereocenters and their designated configurations are presented in the table below.

StereocenterAbsolute Configuration
6aR
6bS
7S
8aS
8bS
11aR
12aS
12bS

Steroids with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties. In the context of steroid aldehydes, diastereomerism can arise from variations in the configuration of stereocenters within the steroid nucleus or on the side chain.

The side chain of corticosteroids is a common site for isomerization. nih.gov For instance, the C-20 ketone can be reduced to form either the 20α- or 20β-hydroxy metabolite, which are diastereomers. Furthermore, the C-21 aldehyde group can also introduce stereochemical complexity. While the aldehyde itself is prochiral, its reactions can lead to the formation of new chiral centers. The hydrated form of the aldehyde at C-21, a geminal diol, does not introduce a new chiral center at C-21, but the potential for different spatial arrangements of the hydroxyl groups relative to the rest of the molecule exists.

Conformational Analysis of the Steroid Skeleton and Side Chain

The steroid skeleton is a relatively rigid structure, but it does possess some conformational flexibility that can be crucial for its biological function. The six-membered rings (A, B, and C) typically adopt a stable chair conformation. The five-membered D-ring is more flexible and can exist in various envelope or half-chair conformations. mdpi.com

The presence of the 16α,17α-acetal group in this compound significantly influences the conformation of the D-ring. This bulky group restricts the flexibility of the D-ring and the orientation of the side chain at C-17. Studies on related 16α,17α-acetal substituted glucocorticoids have shown that this structural feature can enhance topical anti-inflammatory potency. nih.gov

Synthetic Pathways and Formation Mechanisms of Desonide 21 Aldehyde Hydrate

Chemical Synthesis Approaches for Desonide-21-aldehyde Precursors

The direct synthesis of Desonide-21-aldehyde Hydrate (B1144303) is not a common focus in chemical literature; instead, its presence is linked to the stability of its precursor, Desonide (B1670306). The synthesis of Desonide and other corticosteroids involves multi-step transformations from a steroid backbone. nih.gov A key structural feature of Desonide is the α-ketol or dihydroxyacetone side chain at the C-17 position of the D-ring. nih.govscirp.org This functional group is crucial for its anti-inflammatory activity but is also the primary site of oxidative degradation.

The synthesis of the Desonide precursor typically involves creating this specific side chain on a modified steroid nucleus. The processes are complex and proprietary but generally result in the formation of the 20-keto-21-hydroxyl group that characterizes many corticosteroids. researchgate.nettouro.edu It is this primary alcohol at the C-21 position that serves as the immediate precursor to the aldehyde through oxidation.

Oxidative Degradation Pathways Leading to Aldehyde Formation

Autoxidation is a significant pathway for the degradation of corticosteroids, leading to the formation of aldehyde derivatives. google.com The 20-keto-21-hydroxyl group is particularly susceptible to oxidation, which can occur under aerobic conditions. researchgate.netgoogle.com This process can be catalyzed by trace metal ions, such as copper. google.com

The oxidation at the C-21 position transforms the primary alcohol of the dihydroxyacetone side chain into an aldehyde, yielding a steroidal glyoxal, also known as a 21-dehydro steroid derivative. google.comnih.gov This transformation is a key step in the degradation cascade. In some corticosteroids, this oxidation is a major pathway for the formation of acidic degradation products, where the initial aldehyde is further oxidized to a carboxylic acid. nih.gov The process can involve isomerization and direct oxidation reactions. nih.gov Under certain conditions, particularly in the presence of a base, the mechanism is believed to involve the facile oxidation of an enolate, resulting from carbanion formation at the C-21 position, by molecular oxygen. researchgate.net

The formation of Desonide-21-aldehyde is significantly influenced by environmental factors, particularly the presence of oxygen and exposure to ultraviolet (UV) radiation. google.com

Oxygen : As a key component in autoxidation, molecular oxygen is crucial for the formation of the 21-aldehyde. researchgate.net The rate of degradation is often linked to the concentration of dissolved oxygen in a formulation. fortunejournals.com The process can be accelerated by pro-oxidant metals which facilitate oxidative reactions. mdpi.com

UV Exposure : UV radiation is a known destructive factor that enhances the decomposition of pharmaceuticals. nih.gov It can catalyze the degradation process, leading to the formation of various photoproducts. nih.govmdpi.com For corticosteroids in solution, UV exposure can accelerate the oxidative degradation pathway, contributing to the formation of the 21-aldehyde. The combination of UV light with oxidizing agents can significantly increase the rate of degradation of organic molecules. scispace.com

FactorInfluence on Aldehyde FormationMechanism
Oxygen Promotes formationActs as the oxidizing agent in the autoxidation of the C-21 primary alcohol. researchgate.net
UV Radiation Accelerates formationProvides energy to catalyze the degradation process and formation of photoproducts. nih.gov
Trace Metals (e.g., Cu²⁺) Catalyzes formationEnhances the rate of autoxidation. google.com

Stress-Induced Formation Under Controlled Laboratory Conditions

Forced degradation studies under controlled laboratory conditions are used to investigate the stability of corticosteroids like Desonide. These studies reveal specific pathways that lead to the formation of degradation products, including the 21-aldehyde, under acidic or basic stress. researchgate.net

Under acidic conditions, corticosteroids with a dihydroxyacetone side chain can undergo a β-elimination of water, a process known as the Mattox rearrangement. nih.govscirp.org This reaction leads to the formation of enol aldehyde intermediates. nih.govresearchgate.net While this is a key degradation pathway, the direct product is an unsaturated aldehyde, which differs from the saturated 21-aldehyde. However, it demonstrates the instability of the side chain under acidic stress and is a known mechanism for generating aldehyde-containing degradants. scirp.org The reaction is favored in aprotic solvents. nih.gov

ConditionReaction TypeKey Intermediate/Product
Acidic (e.g., methanolic HCl)Mattox RearrangementEnol Aldehydes nih.govscirp.org

In neutral and alkaline solutions, the primary degradation pathway for many corticosteroids is autoxidation, leading to the 21-aldehyde (steroidal glyoxal). researchgate.netgoogle.com A proposed mechanism under strong alkaline conditions involves the autooxidation of the 1,3-dihydroxyacetone (B48652) side chain to yield several degradants, including the 21-aldehyde. researchgate.net The rate of this autooxidation is correlated with the strength and concentration of the base. researchgate.net

Once the 21-aldehyde is formed, it may undergo further reactions. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking a hydrogen atom on the alpha-carbon) to yield a primary alcohol and a carboxylic acid. wikipedia.orgbeilstein-journals.org Since the Desonide-21-aldehyde lacks an α-hydrogen, it is a candidate for such a reaction under strong basic conditions. This process involves the oxidation of one aldehyde molecule to a carboxylic acid and the reduction of another to an alcohol. wikipedia.orgnih.gov

ConditionReaction TypeInitial ProductPotential Subsequent Reaction
Basic (e.g., NaOH, KOH)Base-Catalyzed Autooxidation21-Aldehyde researchgate.netCannizzaro Reaction wikipedia.org

Role as an Intermediate or Product in Steroid Transformations

Desonide-21-aldehyde hydrate, a derivative of the corticosteroid desonide, is recognized primarily as a product in steroid transformations, particularly arising from the degradation of its parent compound. It is also considered a significant impurity in desonide formulations. While it can be intentionally synthesized, its most documented role is that of a transformation product.

One of the primary pathways for the formation of Desonide-21-aldehyde is through the oxidation of the 21-hydroxy group of desonide. A general method for the preparation of steroid 21-aldehydes involves the reaction of the corresponding 20-keto-21-hydroxy steroid with cupric acetate (B1210297). This method is applicable to a range of corticosteroids and provides a potential synthetic route to Desonide-21-aldehyde. The reaction typically proceeds by refluxing the steroid with cupric acetate in a solvent such as methanol (B129727). The product, a 17-glyoxyl steroid, is often recovered as its hydrate.

Forced degradation studies of desonide have identified Desonide-21-aldehyde (referred to as Desonide-21-dehydro) as a major degradant under acidic conditions. This indicates that the α-ketol side chain of desonide is susceptible to oxidation, leading to the formation of the corresponding aldehyde. Such degradation can occur during the manufacturing process, storage, or within pharmaceutical formulations, impacting the purity and stability of the final product. The presence of acidic excipients in topical formulations can influence the rate of this degradation.

The stability of desonide in cream formulations has been investigated, with a focus on mitigating the formation of impurities. The inclusion of various acid modifiers has been shown to inhibit the increase of impurities under high-temperature stress conditions.

Table 1: Effect of Acid Modifiers on Impurity Formation in Desonide Cream at 60°C for 10 Days

FormulationAcid ModifierInitial Total Impurities (%)Total Impurities after 10 days (%)
ControlNone0.150.85
1Tartaric Acid0.150.35
2Malic Acid0.150.40
3Citric Acid0.150.38
4Fumaric Acid0.150.32
5Lactic Acid0.150.42

This table is generated based on data presented in a patent for a Desonide cream formulation and illustrates the role of acidic conditions in the formation of impurities, including potentially Desonide-21-aldehyde. google.com

The mechanism of acid-catalyzed degradation likely involves the protonation of the 21-hydroxyl group, making it a good leaving group. Subsequent elimination and rearrangement would lead to the formation of the aldehyde. In the context of intentional synthesis using cupric acetate, the mechanism involves the oxidation of the primary alcohol at the C21 position.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural analysis of Desonide-21-aldehyde Hydrate (B1144303), providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Desonide-21-aldehyde Hydrate. It provides precise information about the carbon-hydrogen framework and the connectivity of atoms. The compound's existence as a hydrate is confirmed by the absence of a typical aldehyde proton signal (around 9-10 ppm) and the presence of signals corresponding to the geminal diol at the C-21 position.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals would include those for the steroid backbone's vinyl, methine, and methylene (B1212753) protons, as well as the characteristic methyl signals. The C-21 proton, attached to the hydrated aldehyde carbon, would appear as a distinct signal, and the hydroxyl protons of the geminal diol would also be observable, often as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shift for each carbon atom. The C-21 carbon is particularly diagnostic; in its hydrated form (geminal diol), it would resonate in the range of 90-95 ppm, which is significantly different from the characteristic signal of an aldehyde carbonyl carbon (around 190-200 ppm).

2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish connectivity and finalize the structural assignment.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to trace the connectivity through the steroid's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Data for Key Structural Features of this compound

Functional Group/PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C-21 (geminal diol)Signal for CH(OH)₂~90-95
C-3 (ketone)-~186
C-4 (vinylic)Signal for =CH~124
C-1 (vinylic)Signal for =CH~155
C-18 (methyl)Singlet~16
C-19 (methyl)Singlet~19
Isopropylidene methylsTwo singlets~25-27

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₂₄H₃₂O₇. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis.

In ESI positive mode, the molecule is expected to be observed as a protonated molecular ion [M+H]⁺. Given that the compound can exist in equilibrium with its aldehyde form, it is common to observe ions corresponding to both the hydrate and the dehydrated aldehyde.

Hydrate Form Ion: [C₂₄H₃₂O₇ + H]⁺ at m/z ≈ 433.

Aldehyde Form Ion (from in-source water loss): [C₂₄H₃₀O₆ + H]⁺ at m/z ≈ 415.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves selecting the precursor ion (e.g., m/z 433) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern serves as a structural fingerprint. Expected fragmentation pathways would include:

Loss of water (H₂O) from the hydrated side chain.

Cleavage of the C17-C20 bond, leading to the loss of the entire dihydroxyacetyl side chain.

Fragmentations within the steroid's ring structure.

Table 2: Expected Mass Spectrometry Data for this compound

Ion TypeFormulaExpected m/z
Protonated Hydrate [M+H]⁺[C₂₄H₃₂O₇ + H]⁺~433.21
Protonated Aldehyde [M-H₂O+H]⁺[C₂₄H₃₀O₆ + H]⁺~415.20

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural components. The most telling feature would be the strong, broad O-H stretching band, indicative of the multiple hydroxyl groups (at C-11 and the C-21 geminal diol), and the absence of a strong aldehyde C-H stretch.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching, broad~3400
Carbonyl (C=O) at C-3Stretching~1660
Alkene (C=C) in A-ringStretching~1620
C-OStretching~1000-1200

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically related to its chromophores. The primary chromophore in this compound is the α,β-unsaturated ketone system in the A-ring of the steroid nucleus (the cross-conjugated dienone system). This system is responsible for a strong absorbance in the UV region. The wavelength of maximum absorbance (λmax) is a key parameter used for detection in other analytical methods, such as HPLC. For corticosteroids with this A-ring structure, the λmax is typically observed around 240 nm.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from the parent drug, Desonide (B1670306), and other related impurities, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the standard method for the analysis of Desonide and its impurities. A well-developed and validated HPLC method ensures the specificity, sensitivity, and accuracy required for quality control in pharmaceutical manufacturing.

A typical RP-HPLC method for this compound would utilize a C18 column, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode to achieve optimal separation. Detection is most commonly performed using a UV detector set at the λmax of the analyte, approximately 240 nm.

Method validation would be performed according to regulatory guidelines (e.g., ICH), assessing parameters such as:

Specificity: The ability to resolve the analyte peak from other potential impurities.

Linearity: A proportional relationship between detector response and analyte concentration over a defined range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

ParameterTypical Condition
ColumnC18, e.g., 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile and Phosphate Buffer (pH adjusted)
Elution ModeGradient or Isocratic
Flow Rate1.0 - 1.5 mL/min
Detection Wavelength~240 nm
Column Temperature25 - 40 °C
Injection Volume10 - 20 µL

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a powerful technique for the analysis of pharmaceutical impurities due to its superior resolution, speed, and sensitivity. americanpharmaceuticalreview.com This methodology is particularly well-suited for resolving complex mixtures and detecting trace-level impurities in drug substances like Desonide. researchgate.net The use of sub-2 µm particle columns in UPLC systems allows for higher peak capacities and reduced analysis times compared to traditional HPLC. researchgate.net

In the context of Desonide analysis, UPLC-MS/MS methods have been developed to separate the main compound from a dozen impurities, including potential degradation products formed under stress conditions. researchgate.net The coupling with mass spectrometry provides definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns. High-resolution mass spectrometry (HRMS) instruments, such as ion trap/time-of-flight (IT-TOF), can further provide elemental composition data, which is crucial for the structural elucidation of unknown impurities. americanpharmaceuticalreview.comnih.gov A study employing a trap-free two-dimensional LC-IT-TOF MS system successfully characterized four degradation impurities in a Desonide cream, demonstrating the power of this technique to handle complex matrices and overcome issues like the incompatibility of non-volatile mobile phases with MS detection. nih.gov This level of sensitivity is essential for quantifying impurities like this compound, which may be present at very low levels.

Table 1: Illustrative UPLC-MS/MS Parameters for Corticosteroid Impurity Analysis

ParameterSpecification
Column BEH C18 (e.g., 3 x 100 mm, 1.7 µm)
Mobile Phase Gradient elution with Ammonium (B1175870) Formate (B1220265) Buffer and Acetonitrile
Flow Rate ~0.3 mL/min
Detection UV (e.g., 254 nm) and Mass Spectrometry (MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Analyzer Tandem Quadrupole, Ion Trap, or Time-of-Flight (TOF)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, corticosteroids like Desonide and its derivatives are generally non-volatile due to their high molecular weight and polarity, making direct GC-MS analysis challenging. mdpi.comresearchgate.net To overcome this limitation, a derivatization step is required to convert the analytes into more volatile and thermally stable forms. mdpi.com

The most common derivatization approach involves silylation, where active hydrogen atoms in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS) are used to produce trimethylsilylated derivatives of glucocorticoids. mdpi.com Recent studies have focused on optimizing this derivatization procedure to improve reaction times and chromatographic performance. mdpi.com For instance, microwave-assisted derivatization has been shown to reduce incubation times significantly compared to traditional thermal heating. researchgate.net Once derivatized, the compounds can be analyzed by GC-MS, which provides high chromatographic resolution and structural information from the mass spectra, aiding in the identification of impurities. mdpi.comresearchgate.net

Table 2: Derivatization and GC-MS Conditions for Glucocorticoid Analysis

ParameterSpecification
Derivatization Agent Trimethylsilylimidazole (TSIM)/BSA/TMCS (3:3:2, v/v/v)
Reaction Conditions 70°C for 60 minutes
GC Column HP-1 or similar non-polar capillary column
Injector Temperature 280°C
Oven Program Temperature gradient (e.g., 200°C to 320°C)
Carrier Gas Helium
MS Ionization Electron Impact (EI)
MS Analyzer Quadrupole, Orbitrap

Chiral Chromatography for Stereoisomer Separation

Chirality is a critical aspect of pharmaceutical science, as different stereoisomers of a drug can exhibit distinct pharmacological and toxicological properties. nih.govsigmaaldrich.com Corticosteroids often possess multiple chiral centers, leading to the possibility of various stereoisomers. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is the most effective method for separating enantiomers and diastereomers (including epimers). nih.gov

While this compound itself is not typically discussed in the context of stereoisomeric separation, the stereochemical purity of the parent drug, Desonide, is paramount. Chiral methods are essential to separate Desonide from its potential stereoisomeric impurities. For related corticosteroids like Budesonide, which exists as a 1:1 mixture of two epimers (22R and 22S), chiral HPLC methods are routine for determining the epimer distribution. nih.govphenomenex.comdrugfuture.com CSPs based on polysaccharides, such as amylose (B160209) and cellulose (B213188) derivatives, have proven highly effective for the chiral resolution of synthetic corticosteroids. nih.govnih.govresearchgate.net The separation is achieved through differential interactions between the stereoisomers and the chiral selector of the stationary phase. sigmaaldrich.com This technique ensures that the stereochemical integrity of the API is maintained and that no unintended isomeric impurities are present in the final product.

Table 3: Chiral Stationary Phases for Corticosteroid Separation

Chiral Stationary Phase (CSP) TypeExample ColumnApplication
Polysaccharide (Cellulose-based) Lux i-Cellulose-5Enantioseparation of synthetic corticosteroids. nih.govresearchgate.net
Polysaccharide (Amylose-based) Chiralpak IA/IDSeparation of various drug enantiomers. nih.gov
Macrocyclic Glycopeptide Astec CHIROBIOTICBroad applicability in normal-phase, polar organic, and reversed-phase modes. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination (for Desonide and related steroids)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry, which is invaluable for the structural confirmation of an API and for understanding its physical properties. wikipedia.orgnih.gov The process involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org

For Desonide, X-ray crystallographic data is available and provides a complete picture of its solid-state conformation. nih.gov Such structural determination is critical for confirming the identity of the API and serves as an ultimate reference for spectroscopic data. While obtaining a single crystal of a minor impurity like this compound for analysis can be challenging, the crystal structure of the parent Desonide molecule provides a foundational understanding of the steroid backbone's geometry. nih.gov This information is crucial for computational modeling and for predicting the structures of related impurities. Furthermore, understanding the crystal structure of steroids has been instrumental in designing new drugs by revealing how they interact with their biological targets, such as the glucocorticoid receptor. nih.gov

Table 4: Crystallographic Data for Desonide

ParameterValue
Database ID COD 3500095 nih.gov
Space Group P 41 21 2 nih.gov
Cell Length a 9.1629 Å nih.gov
Cell Length b 9.1629 Å nih.gov
Cell Length c 50.2545 Å nih.gov
Cell Angles (α, β, γ) 90° nih.gov

Quantitative Analysis and Purity Assessment

Quantitative analysis and purity assessment are the culmination of analytical efforts, ensuring that the amount of any impurity in a drug substance is below established safety thresholds. This compound is available as a reference standard, which is essential for the validation of analytical methods and for the accurate quantification of this impurity in Desonide samples. cleanchemlab.comsynthinkchemicals.com

Stability-indicating HPLC and UPLC methods are the primary tools for purity assessment. nih.govajrconline.org These methods must be validated according to ICH guidelines to demonstrate their specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net The validation process confirms that the method can accurately separate and quantify impurities, including this compound, from the main component and other related substances. nih.gov Key performance parameters include the Limit of Detection (LOD), which is the lowest amount of an analyte that can be detected, and the Limit of Quantification (LOQ), the lowest amount that can be measured with acceptable precision and accuracy. ajrconline.orgresearchgate.net For Desonide, a validated HPLC method showed an LOD of 0.040 µg/ml and an LOQ of 0.121 µg/ml, indicating high sensitivity for impurity detection. ajrconline.org The use of certified reference standards for impurities is critical for establishing method linearity and accuracy, thereby ensuring reliable quality control of the final drug product. cleanchemlab.comsynzeal.com

Table 5: Typical Validation Parameters for a Desonide HPLC Assay

Validation ParameterTypical Result/Criteria
Linearity (r²) ≥ 0.999 ajrconline.org
Concentration Range e.g., 2.5-15 µg/ml ajrconline.org
Accuracy (% Recovery) 98-102% ajrconline.org
Precision (% RSD) < 2.0% ajrconline.org
LOD 0.040 µg/ml ajrconline.org
LOQ 0.121 µg/ml ajrconline.org

Chemical Reactivity, Stability, and Interactions

Hydrolysis and Hydration Kinetics of the Aldehyde Moiety

The aldehyde group at the C-21 position of Desonide-21-aldehyde exists in a reversible equilibrium with its hydrated form, a geminal diol (gem-diol). pressbooks.publibretexts.org This reaction is a nucleophilic addition of water to the carbonyl carbon.

Aldehyde-Hydrate Equilibrium:

Desonide-21-aldehyde + H₂O ⇌ Desonide-21-aldehyde Hydrate (B1144303) (gem-diol)

The position of this equilibrium is highly dependent on the steric and electronic environment of the carbonyl group. pressbooks.pubalmerja.net For many simple aldehydes, the equilibrium favors the more stable gem-diol. libretexts.org However, for sterically hindered aldehydes, such as the one on the bulky steroid nucleus of Desonide (B1670306), the equilibrium generally favors the aldehyde form. pressbooks.pub The kinetics of this hydration and the reverse dehydration reaction are catalyzed by both acid and base. pressbooks.pub While specific kinetic data for Desonide-21-aldehyde Hydrate is not extensively published, the principles of aldehyde chemistry suggest that the interconversion is rapid, with the ratio of hydrate to aldehyde being dependent on factors like pH and water activity in a given formulation.

FactorInfluence on Aldehyde-Hydrate Equilibrium
Steric Hindrance The bulky steroid structure likely shifts the equilibrium to favor the less crowded aldehyde form.
pH Both acid and base catalyze the interconversion between the aldehyde and the hydrate (gem-diol).
Water Content Higher water concentration in a formulation would, by Le Chatelier's principle, favor the hydrate form.
Temperature Increased temperature generally favors the dehydration reaction, shifting the equilibrium toward the aldehyde.

Susceptibility to Oxidation and Reduction Reactions

The C-17 dihydroxyacetone side chain of corticosteroids is a primary site for oxidative degradation. nih.govresearchgate.net Desonide-21-aldehyde itself is an intermediate in the oxidative degradation of its parent compound, Desonide. scirp.org

Oxidation: The aldehyde moiety of Desonide-21-aldehyde is susceptible to further oxidation. A primary degradation pathway for many 21-hydroxy corticosteroids involves oxidation of the side chain to form the 21-aldehyde (or glyoxal), which can then be readily oxidized to a C-17 carboxylic acid derivative (an etianic acid). researchgate.netresearchgate.net This oxidative cleavage of the alpha-ketol group is a significant degradation pathway for Desonide. researchgate.net This process can be facilitated by atmospheric oxygen (autooxidation), especially under alkaline conditions, and can be catalyzed by trace metal ions. researchgate.netgoogle.com

Reduction: Aldehydes are readily reduced to primary alcohols. While less common as a degradation pathway compared to oxidation, the aldehyde group of Desonide-21-aldehyde can be reduced to form the corresponding 21-hydroxy compound, regenerating a corticosteroid-like side chain. This reduction has been demonstrated enzymatically; for instance, corticosteroid-21-aldehydes can be reduced at the C-20 position by enzymes like 20β-hydroxysteroid dehydrogenase. nih.gov Chemical reducing agents would also be expected to facilitate this transformation.

Photochemical Stability and Degradation Pathways

Desonide has been shown to be unstable when exposed to ultraviolet (UVA) light. researchgate.netresearchgate.net The degradation in solution follows first-order kinetics and is significantly more pronounced in formulated products like lotions compared to the active pharmaceutical ingredient (API) alone, suggesting a role for excipients in mediating photolytic pathways. researchgate.netresearchgate.net

The primary mechanism for the photodegradation of many corticosteroids involves the generation of reactive oxygen species (ROS), which subsequently attack the steroid structure. rsc.org For corticosteroids like hydrocortisone (B1673445), a key photodegradation pathway is the oxidative cleavage of the C-17 side chain. nih.gov Given that this compound is an oxidized derivative of Desonide, it is expected to exhibit similar or even greater sensitivity to light. The chromophore in the A-ring of the steroid nucleus absorbs UV radiation, which can initiate degradation cascades affecting the entire molecule, including the reactive side chain. rsc.org Certain preservatives used in formulations, such as benzyl (B1604629) alcohol, may improve the photostability of Desonide preparations. google.com

Thermal Stability and Degradation Profiles

Studies on Desonide creams have shown that high temperatures can promote the formation of impurities. google.com The stability can be enhanced by including acidic regulators such as citric acid or malic acid in the formulation, which helps to inhibit the increase of degradation products at elevated temperatures. google.com This suggests that thermal degradation pathways may be pH-dependent and potentially involve acid- or base-catalyzed reactions, such as hydrolysis or rearrangements of the side chain.

Interactions with Chemical Reagents and Reaction Mechanisms

The reactivity of this compound is dictated by the functional groups present in its steroid structure. The aldehyde group is a key site for chemical interactions.

Acid/Base Sensitivity : Desonide is known to be sensitive to both acidic and basic conditions. scirp.orgscirp.org Desonide-21-dehydro (the aldehyde form) is a major known degradant under acidic stress. scirp.org Under strong alkaline conditions, corticosteroids with the 20-keto-21-hydroxyl side chain undergo facile autooxidation, a process in which the 21-aldehyde is a key intermediate. researchgate.net

Nucleophilic Addition : The aldehyde carbonyl is electrophilic and can react with various nucleophiles. For example, in the presence of methanol (B129727) (which may be present as a solvent or excipient), Desonide-21-aldehyde can react to form a methoxy (B1213986) degradant (a hemiacetal). scirp.orgscirp.org

Rearrangements : In acidic conditions, corticosteroids can undergo rearrangements like the Mattox rearrangement, which involves the β-elimination of water from the side chain to form enol-aldehydes. scirp.orgscirp.org

Reagent TypePotential Reaction with this compoundResulting Product Type
Strong Oxidizing Agents Oxidation of the aldehyde groupC-17 Carboxylic Acid (Etianic Acid)
Reducing Agents Reduction of the aldehyde group21-Hydroxy Steroid
Strong Bases Catalysis of autooxidation pathwaysFurther degradation products, including carboxylic acids
Strong Acids Potential for side-chain rearrangementsEnol-aldehyde derivatives
Alcohols (e.g., Methanol) Nucleophilic addition to the aldehydeHemiacetal/Acetal derivatives (e.g., Methoxy impurity)

Role of Excipients and Matrix Components on Compound Stability

pH and Buffers : The pH of a formulation is a critical stability factor. As noted, Desonide degrades under both acidic and basic conditions. The use of acidic regulators or buffering agents can significantly improve the stability and minimize the formation of impurities like this compound and its subsequent degradants. google.com

Solvents : The presence of certain solvents can lead to new degradation products. For instance, methanol in a lotion or as a diluent can react with the Desonide-21-aldehyde intermediate to form a specific methoxy impurity. scirp.org

Antioxidants and Chelating Agents : Since oxidation is a primary degradation pathway, the inclusion of antioxidants and chelating agents (which sequester catalytic metal ions) can be crucial for stabilizing corticosteroid formulations. jocpr.comnovoexcipients.com

Preservatives : Some preservatives may impact stability. A patent suggests that replacing methylparaben and propylparaben (B1679720) with preservatives like benzyl carbinol or sorbic acid can markedly improve the photostability of Desonide preparations. google.com

The choice of formulation vehicle (e.g., cream, ointment, lotion) also impacts stability, as it affects water activity, oxygen permeability, and the interaction between the active ingredient and various excipients. scirp.orgdrugs.com

Biochemical Transformations and Impurity Profiling

In Vitro Enzymatic Transformations and Metabolic Fate (if applicable to non-clinical enzyme systems)

Information regarding the specific in vitro enzymatic transformations of Desonide-21-aldehyde Hydrate (B1144303) is limited in publicly available literature. However, general principles of steroid metabolism suggest potential pathways. Aldehyde-metabolizing enzymes, such as aldehyde oxidase, could potentially be involved in its transformation. nih.gov For instance, studies on other aldehydes have shown that aldehyde oxidase can metabolize them into other compounds. nih.gov

The metabolic fate of related corticosteroids can offer insights. For example, the biotransformation of cortisol to a 17-deoxy-21-oic acid involves an enol aldehyde intermediate, which was studied in vitro using mouse liver homogenates. researchgate.net This suggests that similar enzymatic pathways could potentially be involved in the metabolism of Desonide-21-aldehyde Hydrate. Furthermore, research on dexamethasone (B1670325) has identified degradation products through in vitro liver degradation studies, indicating that enzymatic processes can lead to the formation of various metabolites. researchgate.net The reduction of carboxylic acids to aldehydes by carboxylate reductases (CARs), as demonstrated with enzymes from Neurospora crassa, is another relevant area of biocatalysis, although this is a reductive rather than oxidative transformation. nih.gov

Formation as a Degradation Product in Complex Matrices (e.g., pharmaceutical formulations)

This compound is recognized as a degradation product of the parent compound, Desonide (B1670306). synthinkchemicals.comalentris.orgpharmaffiliates.comveeprho.com Its formation can occur under various stress conditions, highlighting the inherent stability challenges of Desonide in pharmaceutical preparations. scirp.orgscirp.org Forced degradation studies, which are crucial for understanding a drug's stability, have shown that Desonide is susceptible to degradation under both acidic and basic conditions. scirp.orgscirp.org

Specifically, Desonide-21-dehydro, which exists in equilibrium with this compound, has been identified as a major known degradant under acidic conditions. scirp.orgscirp.org The presence of certain excipients and residual solvents, such as methanol (B129727), in formulations can also lead to the formation of other impurities, like the methoxy (B1213986) degradant of Desonide. scirp.orgscirp.org The degradation of Desonide in various topical formulations, including lotions, creams, and ointments, has been studied, confirming its sensitivity to the formulation matrix. scirp.orgscirp.org The choice of excipients, pH, and presence of water are critical factors affecting the stability of the final drug product. scirp.org

The following table summarizes the conditions under which Desonide degrades, potentially leading to the formation of this compound and other impurities.

Stress ConditionObservationsPotential Degradation Products
Acid Hydrolysis (e.g., 1 M HCl)Significant degradation observed. researchgate.netDesonide-21-dehydro (precursor to the hydrate). scirp.orgscirp.org
Base Hydrolysis (e.g., 0.2 M NaOH)Significant degradation observed. researchgate.net16-Alpha-Hydroxy prednisolone (B192156) and other degradants. scirp.orgscirp.org
Oxidation (e.g., 1% H₂O₂)Degradation observed. researchgate.netVarious oxidized impurities.
Photodegradation (UVA light)Instability noted in hair lotion formulation. researchgate.netPhotodegradants.
Presence of MethanolFormation of a specific methoxy impurity. scirp.orgscirp.orgMethoxy degradant of Desonide. scirp.orgscirp.org

Analytical Methodologies for Impurity Identification and Quantification

A variety of analytical techniques are employed for the identification and quantification of this compound and other related impurities in Desonide drug substances and products. medwinpublishers.com These methods are essential for quality control and to ensure the safety and efficacy of the pharmaceutical formulations. dphen1.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. ijprajournal.com Stability-indicating HPLC methods have been developed to separate Desonide from its degradation products, including this compound. ajrconline.orgnih.gov These methods often utilize a C18 or similar reverse-phase column with a mobile phase typically consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol). scirp.orgscirp.orgajrconline.org Detection is commonly performed using a UV detector at a wavelength around 240-254 nm. researchgate.netresearchgate.nettandfonline.com

For structural elucidation of unknown impurities, hyphenated techniques are invaluable. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying degradation products by providing molecular weight and fragmentation data. scirp.orgscirp.orgscirp.org Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural characterization of isolated impurities. scirp.orgijprajournal.com

Other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been successfully developed and validated for the estimation of Desonide and the separation of its degradation products. researchgate.net

The table below provides an overview of the analytical methods used.

Analytical TechniqueApplicationKey Parameters/Observations
HPLCQuantification of Desonide and its impurities. ajrconline.orgReverse-phase columns (C18, C8); UV detection at ~240-254 nm. scirp.orgscirp.orgresearchgate.netresearchgate.nettandfonline.com
HPTLCEstimation of Desonide and separation of degradants. researchgate.netSilica gel plates; Densitometric scanning at ~253 nm. researchgate.net
LC-MS/MSIdentification and characterization of impurities. scirp.orgscirp.orgscirp.orgProvides molecular weight and structural information. scirp.org
NMRStructural elucidation of isolated impurities. scirp.orgijprajournal.comConfirms the chemical structure of unknown compounds. scirp.org

Reference Standard Applications in Analytical Chemistry and Chemical Research

This compound is available as a reference standard from various chemical suppliers. synthinkchemicals.compharmaffiliates.comlgcstandards.comtlcstandards.com These reference standards are crucial for several applications in analytical chemistry and pharmaceutical research.

The primary application of a this compound reference standard is in the identification and quantification of this specific impurity in Desonide bulk drug and its formulations. synthinkchemicals.comresearchgate.netnih.gov In chromatographic methods like HPLC, the reference standard is used to confirm the identity of a peak in the chromatogram by comparing retention times and to accurately quantify the amount of the impurity present. researchgate.netajrconline.org This is a regulatory requirement to ensure that the level of impurities in a pharmaceutical product is below the established safety thresholds. dphen1.comnih.gov

Reference standards are also essential for the validation of analytical methods. researchgate.net They are used to assess method parameters such as specificity, linearity, accuracy, and precision, ensuring the reliability of the method for its intended purpose. researchgate.netajrconline.org Furthermore, in forced degradation studies, the availability of impurity reference standards helps in identifying the degradation products formed under various stress conditions. ijrpr.com

In chemical research, pure reference standards of impurities like this compound can be used to study their chemical and physical properties, as well as to investigate their potential biological activities or toxicities.

Comparative Studies with Structurally Related Steroid Aldehydes and Hydrates (e.g., Hydrocortisone (B1673445) aldehyde hydrate)

While direct comparative studies between this compound and other steroid aldehydes are not extensively detailed in the available literature, parallels can be drawn from the study of similar compounds. For instance, Hydrocortisone aldehyde hydrate, a precursor and contaminant of hydrocortisone, has been identified as a potent sensitizer (B1316253) in patients with contact dermatitis. cosmoderma.org This highlights the potential for aldehyde impurities in corticosteroid preparations to have biological effects.

The degradation pathways of various corticosteroids often involve the formation of aldehyde intermediates. The Mattox rearrangement, a known degradation pathway for corticosteroids with a dihydroxyacetone side chain, can lead to the formation of enol-aldehyde impurities. researchgate.netscirp.org This has been observed for corticosteroids like betamethasone (B1666872) and dexamethasone. researchgate.net Studies on hydrocortisone have also identified various degradation products, including acid impurities, which were characterized using LC-MS/MS and NMR. scirp.org

The analytical challenges in separating and identifying these related steroid impurities are similar. The development of stability-indicating methods is crucial for all corticosteroids to ensure that the active pharmaceutical ingredient can be accurately quantified in the presence of its degradation products. scirp.org The insights gained from the impurity profiling of one corticosteroid can often be applied to others with similar structural features.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. researchgate.netresearchgate.netconsensus.appresearchgate.net For Desonide-21-aldehyde Hydrate (B1144303), DFT calculations can be employed to determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

These calculations would reveal the most stable three-dimensional arrangement of the atoms. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule might interact with biological receptors or other chemical species. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net These parameters are vital for understanding the molecule's potential biological activity.

Table 1: Hypothetical Electronic Properties of Desonide-21-aldehyde Hydrate (DFT B3LYP/6-31G)*

ParameterCalculated Value
Total Energy (Hartree)-1523.456
Dipole Moment (Debye)3.87
HOMO Energy (eV)-6.54
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.31

Molecular Dynamics Simulations of Aldehyde-Hydrate Equilibrium

The terminal side chain of this compound exists in equilibrium between its aldehyde and diol (hydrate) forms. Molecular dynamics (MD) simulations are a powerful tool to study the dynamics of this equilibrium in an aqueous environment. nih.govnih.gov By simulating the molecule in a box of water molecules over time, MD can provide insights into the stability of both the aldehyde and hydrate forms and the energetic barriers for their interconversion.

MD simulations can track the interactions between the steroid and surrounding water molecules, highlighting the role of hydrogen bonding in stabilizing the hydrate form. nih.gov The simulations can also calculate the free energy difference between the two states, which determines the equilibrium constant for the hydration reaction. researchgate.net Understanding this equilibrium is crucial as the different forms may exhibit different biological activities and metabolic fates.

Table 2: Hypothetical Free Energy of Solvation for Desonide-21-aldehyde and its Hydrate

SpeciesFree Energy of Solvation (kcal/mol)
Desonide-21-aldehyde-25.8
This compound-32.5

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be used to validate and interpret experimental spectra. rsc.orgmdpi.com Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions within the molecule.

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed. researchgate.net These calculations help in assigning specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's structural features. For instance, the characteristic stretching frequencies of the carbonyl groups and the hydroxyl groups of the hydrate can be precisely identified.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another key property that can be predicted with high accuracy using quantum chemical calculations. researchgate.net Predicted NMR spectra can aid in the structural elucidation of the molecule and its stereoisomers.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
UV-Vis (in Methanol)λmax at 245 nm
IR (cm⁻¹)~3400 (O-H stretch), ~1710 (C=O stretch, Ring A), ~1665 (C=O stretch, side chain)
¹³C NMR (ppm)~92.5 (C-21, hydrate), ~205.1 (C-20)
¹H NMR (ppm)~5.4 (H-21, hydrate)

Reaction Mechanism Elucidation via Computational Modeling

Theoretical calculations can be used to explore potential reaction pathways for this compound, such as its degradation or metabolism. By mapping the potential energy surface of a reaction, computational models can identify transition states and calculate activation energies. cdnsciencepub.com This provides a detailed, step-by-step understanding of the reaction mechanism.

For example, the mechanism of the acid- or base-catalyzed dehydration of the hydrate form back to the aldehyde could be investigated. cdnsciencepub.com This would involve identifying the key intermediates and the energetic favorability of different pathways. Such studies are valuable for understanding the stability of the compound under various conditions.

Table 4: Hypothetical Activation Energies for Dehydration of this compound

CatalystCalculated Activation Energy (kcal/mol)
Uncatalyzed28.7
Acid-catalyzed (H₃O⁺)15.2
Base-catalyzed (OH⁻)12.8

In Silico Analysis of Stereoisomer Stability

This compound contains multiple chiral centers, leading to the possibility of several stereoisomers. In silico methods can be used to assess the relative stability of these different stereoisomers. nih.govnih.gov By calculating the total energy of each optimized stereoisomer, their relative thermodynamic stabilities can be ranked.

These calculations can help to predict the most likely stereoisomer to be formed under thermodynamic control. Furthermore, by comparing the predicted spectroscopic properties of different stereoisomers with experimental data, the exact stereochemistry of a synthesized or isolated sample can be confirmed. mdpi.com

Table 5: Hypothetical Relative Energies of this compound Stereoisomers

StereoisomerRelative Energy (kcal/mol)
(21R)+1.2
(21S)0.0 (most stable)

Future Directions in Desonide 21 Aldehyde Hydrate Research

Development of Novel Green Synthesis Routes for Research Standards

The synthesis of analytical reference standards for impurities like Desonide-21-aldehyde Hydrate (B1144303) is fundamental for accurate quantification in drug products. synzeal.com Traditional chemical syntheses can be complex, costly, and generate significant chemical waste. researchgate.netmdpi.com Future research will likely focus on the development of "green" synthesis routes that are more sustainable and environmentally friendly. researchgate.netresearchgate.nethovione.com

Key areas of exploration in green synthesis for steroid compounds that could be applied to Desonide-21-aldehyde Hydrate include:

Heterogeneous Catalysis: Utilizing solid catalysts that can be easily recovered and reused, minimizing waste. researchgate.net

Microwave-Assisted Synthesis: Employing microwave technology to accelerate reaction times, increase yields, and reduce energy consumption. researchgate.net

Biocatalysis: Using enzymes or whole-cell microorganisms to perform specific chemical transformations with high selectivity and under mild conditions, reducing the need for toxic reagents and solvents. mdpi.com

Ionic Liquids: Investigating the use of ionic liquids as environmentally benign solvents to replace volatile organic compounds. researchgate.net

A patent for the synthesis of Desonide (B1670306) highlights an environmentally friendly and clean method that involves recycling solvents and avoiding heavy metals, suggesting a trend towards greener processes in the manufacturing of the active pharmaceutical ingredient itself, which could be adapted for its impurities. google.com

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of trace-level impurities are critical in pharmaceutical quality control. Future research will focus on developing more sensitive and efficient analytical methods for this compound. Advances in separation sciences and mass spectrometry are at the forefront of this endeavor.

Forced degradation studies of Desonide have utilized High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to separate and identify degradation products, including the 21-aldehyde form. scirp.orgscirp.orgscirp.org Future advancements are expected to build upon these techniques.

Table 1: Current and Future Chromatographic Techniques for this compound Analysis

TechniqueColumnMobile PhaseDetectionFuture Advancements
HPLC Inertsil ODS-3V, 4.6 × 250 mm, 5.0 µmGradient of potassium phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724)PDA at 245 nmDevelopment of novel stationary phases for improved resolution of closely related steroid impurities. scirp.org
UPLC-MS/MS Acquity UPLC BEH C18, 1.7 µm, 3 × 100 mmGradient of ammonium (B1175870) formate (B1220265) buffer (pH 4.48) and methanol (B129727):acetonitrile (20:80 v/v)Positive Ion Electrospray Ionization (ESI+)Miniaturization of systems for higher throughput and reduced solvent consumption. scirp.org
2D LC-IT-TOF MS 1st D: Phenomenex Kinetex C8; 2nd D: Shimadzu Shim-pack GISS C181st D: Non-volatile salt; 2nd D: Volatile saltIT-TOF MSEnhanced online demineralization techniques to improve MS compatibility with a wider range of non-volatile buffers. nih.gov

Future research will likely involve the use of two-dimensional liquid chromatography (2D-LC) to enhance peak capacity and resolve co-eluting impurities. nih.gov Furthermore, advancements in high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap technologies, will enable more confident structural elucidation of trace-level unknowns. nih.govwaters.com

Deeper Mechanistic Understanding of Formation and Degradation Pathways

A thorough understanding of how this compound forms and degrades is essential for developing stable drug formulations. Forced degradation studies have shown that Desonide is susceptible to degradation under both acidic and basic conditions. scirp.orgscirp.org Desonide-21-dehydro (the anhydrous form of Desonide-21-aldehyde) has been identified as a major degradant under acidic conditions. scirp.orgscirp.org

Future research will aim to elucidate the precise mechanisms of these degradation pathways. This will likely involve:

Kinetic Studies: To determine the rates of formation and degradation under various stress conditions (pH, temperature, light, oxidizing agents).

Isotope Labeling Studies: To trace the movement of atoms during the degradation process and confirm proposed mechanisms.

Computational Modeling: To simulate reaction pathways and predict the stability of intermediates and products.

One identified degradation pathway for corticosteroids with a 20-keto-21-hydroxyl side chain is oxidative degradation, leading to the formation of a 21-dehydro derivative, which can subsequently degrade to a 17-carboxylic acid. researchgate.net Another study on Desonide in an ointment formulation identified the major degradation product as the C-17 carboxylic acid, formed through oxidative cleavage of the alpha-ketol group. nih.gov The formation of enol aldehydes through mechanisms like the Mattox rearrangement is also a known degradation pathway for corticosteroids. scirp.org

Exploration of its Role in Broader Steroid Chemical Transformations

While primarily viewed as an impurity, steroidal aldehydes can be valuable intermediates in the synthesis of other steroid derivatives. britannica.comresearcher.life The aldehyde functionality is a reactive handle that can participate in a variety of chemical reactions. Future research could explore the potential of this compound as a starting material for the synthesis of novel steroid compounds with potential therapeutic applications.

The reactivity of the aldehyde group allows for transformations such as:

Oxidation: To form the corresponding carboxylic acid.

Reduction: To yield a primary alcohol.

Nucleophilic Addition: Reactions with various nucleophiles to introduce new functional groups. britannica.com

Condensation Reactions: Such as the Knoevenagel or aldol (B89426) condensations, to form new carbon-carbon bonds. nih.gov

Multicomponent Reactions: Steroidal aldehydes can participate in reactions like the Ugi reaction to create complex, diverse molecular scaffolds. nih.gov

By exploring these transformations, this compound could potentially be repurposed from a degradation product into a useful building block in medicinal chemistry.

Design of New Analytical Methods for Related Steroid Impurities and Metabolites

The analytical methods developed for Desonide and its impurities can often be adapted for the analysis of other structurally related corticosteroids and their metabolites. nih.gov Future research will focus on creating comprehensive, stability-indicating analytical methods that can simultaneously separate and quantify a wide range of steroid impurities and metabolites.

The development of such methods will be guided by the principles of Analytical Quality by Design (QbD), ensuring that the methods are robust and reliable. researchgate.net This involves a systematic approach to method development, considering factors such as column chemistry, mobile phase composition, and temperature to achieve optimal separation.

Future analytical platforms will likely integrate advanced separation techniques with high-resolution mass spectrometry to create powerful tools for:

Impurity Profiling: Comprehensive characterization of all impurities in a drug substance or product. researchgate.net

Metabolite Identification: Identifying the products of drug metabolism in biological systems.

Biomarker Discovery: Linking specific steroid profiles to disease states or drug responses.

The development of a single, robust UHPLC method capable of quantifying multiple impurities of a corticosteroid demonstrates the trend towards more efficient and comprehensive analytical solutions. researchgate.net

Q & A

Q. What are the validated synthetic pathways for Desonide-21-aldehyde Hydrate, and how can its purity be rigorously characterized?

Methodological Answer :

  • Synthesis : Begin with hydrocortisone derivatives as precursors. Oxidation of the 21-hydroxyl group using pyridinium chlorochromate (PCC) or Swern oxidation under anhydrous conditions yields the aldehyde functionality. Hydration steps should be monitored via thin-layer chromatography (TLC) to confirm intermediate formation .
  • Characterization : Use high-performance liquid chromatography (HPLC) with a C18 column (method: 70% acetonitrile/30% water, 1.0 mL/min flow rate) to assess purity (>98% by area normalization). Confirm structural integrity via nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to detect aldehyde (C=O stretch at ~1720 cm⁻¹) and hydrate (O-H stretch at ~3400 cm⁻¹) functional groups .

Q. What are the optimal storage conditions to ensure this compound’s stability in laboratory settings?

Methodological Answer :

  • Store under inert gas (argon or nitrogen) in amber glass vials at –20°C to minimize oxidation and photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation products via liquid chromatography-mass spectrometry (LC-MS). Monitor aldehyde-to-acid conversion as a key degradation pathway .

Q. How should researchers safely handle this compound to mitigate occupational hazards?

Methodological Answer :

  • Use chemical-resistant gloves (nitrile), lab coats, and safety goggles in fume hoods. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose via approved hazardous waste protocols. Maintain a safety data sheet (SDS) compliant with 29 CFR 1910.1200 standards .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous and organic solvents be resolved?

Methodological Answer :

  • Step 1 : Verify compound purity (HPLC, NMR) to exclude impurities as solubility modifiers.
  • Step 2 : Standardize solvent systems (e.g., phosphate-buffered saline for aqueous; DMSO for organic) and temperatures (25°C ± 0.5°C). Use shake-flask methods with UV-Vis quantification (λmax ~240 nm).
  • Step 3 : Compare results against computational solubility predictions (e.g., COSMO-RS or Hansen solubility parameters) to identify outliers. Replicate experiments in triplicate and report mean ± standard deviation .

Q. What advanced spectroscopic or chromatographic techniques are recommended for elucidating degradation pathways?

Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode to identify degradation products (e.g., oxidized acids or dimerized species). Optimize collision energy (10–30 eV) for fragmentation patterns.
  • X-ray crystallography : Resolve hydrate crystal structure to confirm water of hydration and intermolecular interactions.
  • Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution between parent compound and degradants .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in glucocorticoid receptor binding studies?

Methodological Answer :

  • In vitro assays : Use HEK-293 cells transfected with human glucocorticoid receptor (GR) luciferase reporters. Pre-treat cells with this compound (1–100 nM) and measure luminescence after 24 hours. Normalize data to dexamethasone (positive control) and vehicle (negative control).
  • Competitive binding assays : Employ tritiated dexamethasone displacement in GR-rich cytosolic fractions. Calculate IC50 values using nonlinear regression (GraphPad Prism) .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolic clearance (e.g., liver microsomes) to assess bioavailability differences.
  • Dose-response reevaluation : Use allometric scaling to adjust in vitro IC50 values to equivalent in vivo doses. Validate via Western blotting for GR activation markers in target tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.